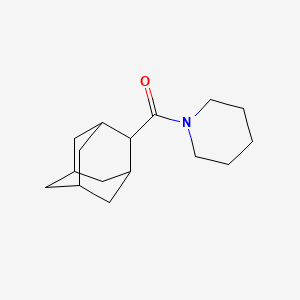

Adamantan-2-yl-piperidin-1-yl-methanone

CAS No.:

Cat. No.: VC14579545

Molecular Formula: C16H25NO

Molecular Weight: 247.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25NO |

|---|---|

| Molecular Weight | 247.38 g/mol |

| IUPAC Name | 2-adamantyl(piperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C16H25NO/c18-16(17-4-2-1-3-5-17)15-13-7-11-6-12(9-13)10-14(15)8-11/h11-15H,1-10H2 |

| Standard InChI Key | AHSGKCRVZWMWDM-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(=O)C2C3CC4CC(C3)CC2C4 |

Introduction

Synthesis and Characterization Gaps

Synthetic Routes

While adamantane-piperidine hybrids are known (e.g., N-(adamantan-1-yl)piperidine-1-carbothioamide ), no methods for synthesizing the 2-yl isomer have been reported. Key challenges include:

-

Regioselectivity: Adamantane’s symmetry complicates directed substitution at non-bridgehead positions.

-

Steric Hindrance: The 2-position’s spatial arrangement may impede coupling reactions with piperidine.

Analytical Data

Absence of the following critical datasets prevents confirmation of this compound’s existence:

-

NMR Spectra: No or chemical shifts reported for hypothetical 2-yl derivatives.

-

Mass Spectrometry: Molecular ion peaks or fragmentation patterns remain unobserved.

Comparative Analysis with Known Analogues

Biological and Pharmacological Implications

The lack of synthetic access precludes studies on:

-

Receptor Binding: Potential interactions with neurological targets (e.g., sigma receptors) common to adamantane-piperidine hybrids.

-

Thermodynamic Stability: Molecular dynamics simulations suggest 2-yl derivatives may exhibit higher conformational strain compared to 1-yl analogues.

Recommendations for Future Research

-

Nomenclature Clarification: Validate the structural assignment via computational modeling (e.g., DFT-based geometry optimization).

-

Synthetic Exploration: Test Friedel-Crafts acylation or transition-metal-catalyzed coupling at adamantane’s 2-position.

-

Analytical Validation: Pursue high-resolution mass spectrometry and X-ray diffraction upon successful synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume